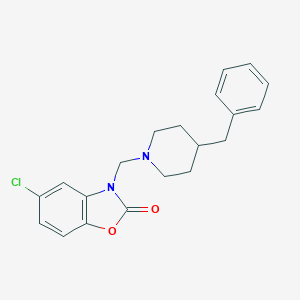
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-, also known as CPP or CPP-109, is a compound that has gained attention in scientific research due to its potential therapeutic uses. CPP is a derivative of a naturally occurring compound called ibogaine, which has been used for centuries in traditional medicine practices. CPP has been studied for its ability to treat addiction, specifically for its potential to reduce cravings and withdrawal symptoms. In
作用机制
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- works by blocking the activity of an enzyme called protein kinase M zeta (PKMζ), which is involved in the formation and maintenance of memories associated with drug use. By inhibiting PKMζ, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can disrupt the neural pathways that lead to drug cravings and withdrawal symptoms.
生化和生理效应
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has been shown to have a number of biochemical and physiological effects. Studies have shown that 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the reward and pleasure pathways of the brain. 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has also been shown to reduce the activity of certain brain regions, such as the amygdala, which is involved in the processing of emotional stimuli.
实验室实验的优点和局限性
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has a number of advantages for lab experiments, including its solubility in water and its ability to cross the blood-brain barrier. However, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- also has some limitations, such as its potential toxicity and the need for careful dosing.
未来方向
There are a number of future directions for research on 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-. One area of interest is the development of new derivatives of ibogaine that may have improved therapeutic properties. Another area of interest is the study of the long-term effects of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- on brain function and behavior. Additionally, researchers are exploring the potential of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- as a treatment for other disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- is a compound that has shown promise in scientific research for its potential therapeutic uses in addiction treatment and other disorders. While there are still limitations and unknowns about its effects, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- represents an important area of study in the field of neuroscience and pharmacology.
合成方法
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- is synthesized from ibogaine, which is extracted from the root bark of the Tabernanthe iboga plant. The synthesis method involves the conversion of ibogaine to noribogaine, followed by the addition of a piperidine group to the noribogaine molecule. This results in the creation of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-, a white crystalline powder that is soluble in water.
科学研究应用
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has been studied extensively for its potential therapeutic uses in addiction treatment. Research has shown that 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can reduce cravings and withdrawal symptoms in individuals addicted to drugs such as cocaine, heroin, and methamphetamine. 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has also been studied for its potential to treat other disorders, such as depression, anxiety, and post-traumatic stress disorder.
属性
CAS 编号 |
115967-02-7 |
|---|---|
产品名称 |
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- |
分子式 |
C20H21ClN2O2 |
分子量 |
356.8 g/mol |
IUPAC 名称 |
3-[(4-benzylpiperidin-1-yl)methyl]-5-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-6-7-19-18(13-17)23(20(24)25-19)14-22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
InChI 键 |
PWDIDOHDZCVMMV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=CC(=C4)Cl)OC3=O |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=CC(=C4)Cl)OC3=O |
其他 CAS 编号 |
115967-02-7 |
同义词 |
3-[(4-benzyl-1-piperidyl)methyl]-5-chloro-benzooxazol-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



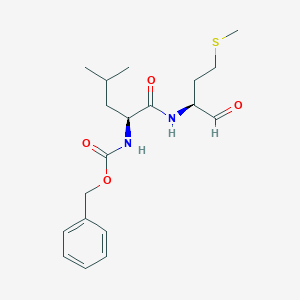
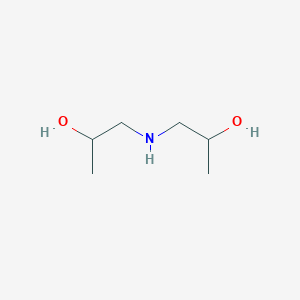
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
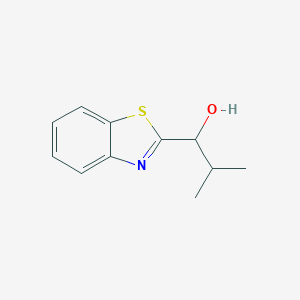
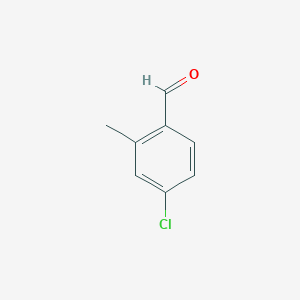
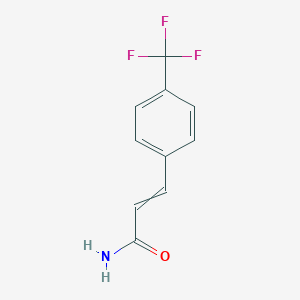
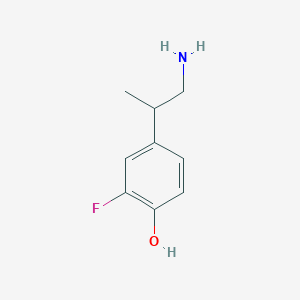
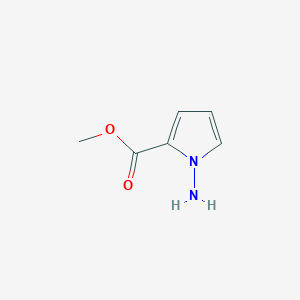
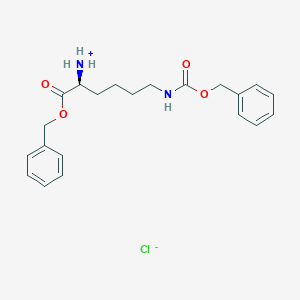
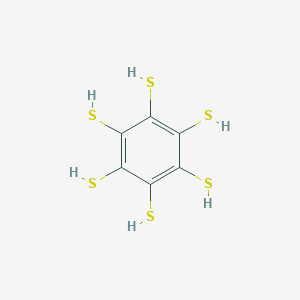
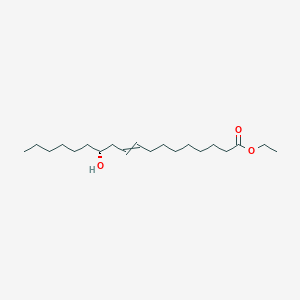

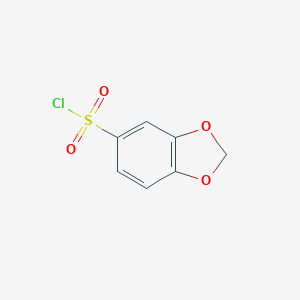
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)